molecular formula C4H7N3 B031613 N-Methyl-1H-imidazol-2-amine CAS No. 5146-52-1

N-Methyl-1H-imidazol-2-amine

Cat. No. B031613
CAS RN: 5146-52-1
M. Wt: 97.12 g/mol
InChI Key: ZYXHZCQMCOVXJW-UHFFFAOYSA-N
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Description

“N-Methyl-1H-imidazol-2-amine” is a compound that belongs to the class of organic compounds known as N-substituted imidazoles . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole is synthesized mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The molecular structure of “N-Methyl-1H-imidazol-2-amine” consists of a five-membered ring with three carbon atoms and two nitrogen atoms. One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

“N-Methyl-1H-imidazol-2-amine” is a powder with a molecular weight of 133.58 . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .

Scientific Research Applications

Pharmaceuticals

Imidazole derivatives, including N-Methyl-1H-imidazol-2-amine, have been widely used in the pharmaceutical industry . They show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Agrochemicals

Imidazoles are also used in agrochemicals . The unique properties of imidazoles make them suitable for use in a variety of agricultural applications, including as pesticides and fertilizers .

Dyes for Solar Cells and Other Optical Applications

Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications . Their unique chemical structure allows them to absorb and emit light in a way that is useful for these applications .

Functional Materials

Imidazoles are used in the development of functional materials . These materials have special physical or chemical properties that make them useful in a variety of applications, from electronics to construction .

Catalysis

Imidazoles are used in catalysis . They can speed up chemical reactions without being consumed in the process, making them valuable in a wide range of industrial and scientific applications .

Synthesis of Other Compounds

Imidazoles, including N-Methyl-1H-imidazol-2-amine, are key components in the synthesis of other functional molecules . They are used in a variety of everyday applications, and recent advances in the regiocontrolled synthesis of substituted imidazoles have made them even more versatile .

Safety and Hazards

“N-Methyl-1H-imidazol-2-amine” has a GHS07 pictogram with a signal word of warning. The hazard statements include H302, H315, H319, H335 .

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

N-methyl-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXHZCQMCOVXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1H-imidazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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